PEG₄ Spacer vs. PEG₂ and PEG₃: Enhanced Solubility and Reduced Steric Hindrance
The PEG₄ spacer in Mal-PEG4-t-butyl ester (MW 401.45 g/mol) provides superior aqueous solubility compared to shorter-chain analogs like Mal-PEG2-t-Butyl ester (PEG₂, MW 313.35 g/mol) and Mal-PEG3-CH2 tBu-ester (PEG₃, MW 343.37 g/mol). The increased number of ethylene oxide units (-CH₂CH₂O-) contributes to a more hydrophilic linker, which is critical for maintaining the solubility of hydrophobic payloads. The extended linker length (~14 atoms) also offers greater conformational flexibility, reducing steric constraints during the formation of large, multi-protein complexes . The difference in molecular weight directly correlates with the number of PEG units, with each additional unit adding approximately 44 Da. The LogP value for Mal-PEG4-t-butyl ester is predicted to be 0.25, indicating balanced lipophilicity [1].
| Evidence Dimension | Linker Length and Solubility |
|---|---|
| Target Compound Data | MW 401.45 g/mol; PEG₄ units; DMSO solubility ~100 mg/mL (~249 mM) [1]; LogP 0.25 [1] |
| Comparator Or Baseline | Mal-PEG2-t-Butyl ester (MW 313.35 g/mol, PEG₂); Mal-PEG3-CH2 tBu-ester (MW 343.37 g/mol, PEG₃) |
| Quantified Difference | PEG₄ linker is 2 ethylene oxide units longer than PEG₂ and 1 unit longer than PEG₃. MW increases by 88.1 Da vs. PEG₂ and 58.08 Da vs. PEG₃. |
| Conditions | Physical-chemical property comparison based on molecular formula and vendor specifications. |
Why This Matters
The increased hydrophilicity of the PEG₄ chain ensures that the linker remains soluble in aqueous reaction buffers, preventing precipitation and ensuring efficient conjugation, especially when attaching hydrophobic drugs or ligands.
- [1] InvivoChem. Mal-PEG4-t-butyl ester product page. Accessed 2026. View Source
